(Z)-N'-(3-chlorophenyl)-4-(4-isobutylphenyl)thiazole-2-carbohydrazonoyl cyanide
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Overview
Description
(Z)-N’-(3-chlorophenyl)-4-(4-isobutylphenyl)thiazole-2-carbohydrazonoyl cyanide is a complex organic compound characterized by its unique thiazole ring structure and the presence of both chlorophenyl and isobutylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-(3-chlorophenyl)-4-(4-isobutylphenyl)thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl and isobutylphenyl groups. The final step involves the formation of the carbohydrazonoyl cyanide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of (Z)-N’-(3-chlorophenyl)-4-(4-isobutylphenyl)thiazole-2-carbohydrazonoyl cyanide may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-(3-chlorophenyl)-4-(4-isobutylphenyl)thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different hydrides or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’-(3-chlorophenyl)-4-(4-isobutylphenyl)thiazole-2-carbohydrazonoyl cyanide is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Researchers investigate its interactions with various biological targets to understand its effects and potential therapeutic applications.
Medicine
In medicinal chemistry, (Z)-N’-(3-chlorophenyl)-4-(4-isobutylphenyl)thiazole-2-carbohydrazonoyl cyanide is explored for its potential as a drug candidate. Its unique structure may offer advantages in binding to specific molecular targets, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of (Z)-N’-(3-chlorophenyl)-4-(4-isobutylphenyl)thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N’-(3-chlorophenyl)-4-(4-methylphenyl)thiazole-2-carbohydrazonoyl cyanide
- (Z)-N’-(3-chlorophenyl)-4-(4-tert-butylphenyl)thiazole-2-carbohydrazonoyl cyanide
- (Z)-N’-(3-chlorophenyl)-4-(4-ethylphenyl)thiazole-2-carbohydrazonoyl cyanide
Uniqueness
What sets (Z)-N’-(3-chlorophenyl)-4-(4-isobutylphenyl)thiazole-2-carbohydrazonoyl cyanide apart from similar compounds is its specific substitution pattern on the phenyl rings
Properties
IUPAC Name |
(2Z)-N-(3-chloroanilino)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carboximidoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4S/c1-14(2)10-15-6-8-16(9-7-15)20-13-27-21(24-20)19(12-23)26-25-18-5-3-4-17(22)11-18/h3-9,11,13-14,25H,10H2,1-2H3/b26-19- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NORCAHKTUPRPEN-XHPQRKPJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=CC(=CC=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=N\NC3=CC(=CC=C3)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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